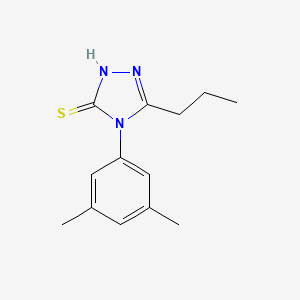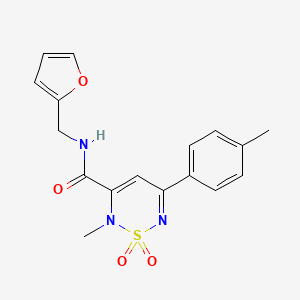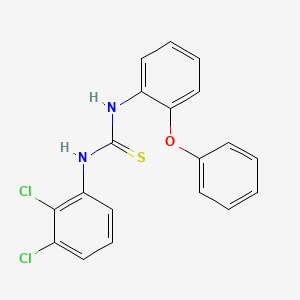
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a sulfur-containing compound that has been widely used in the field of animal nutrition as a feed additive. It is a white crystalline powder that is soluble in water and ethanol. DMPT has been shown to improve the growth performance of livestock and poultry, as well as enhance their immune function. In recent years, DMPT has also been studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain, including the Nrf2/ARE pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to increase the levels of several neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).
Biochemical and Physiological Effects:
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of several antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of reactive oxygen species (ROS) and lipid peroxidation. 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to modulate the levels of several neurotransmitters, such as dopamine, serotonin, and acetylcholine, and increase the levels of several neuropeptides, such as neuropeptide Y (NPY) and substance P.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. It is a stable and water-soluble compound that can be easily administered to animals. It has also been shown to have low toxicity and few side effects. However, there are also some limitations to the use of 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the animal model and the dosage used.
Zukünftige Richtungen
There are several future directions for research on 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Further research is also needed to fully understand the mechanism of action of 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol and its effects on different signaling pathways in the brain.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to improve cognitive function and memory in animal models of aging and dementia.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-4-5-12-14-15-13(17)16(12)11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNJQEBPBNLAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2-ethoxyphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4719878.png)
![4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B4719881.png)

![N-[4-(acetylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B4719886.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)

![N-[4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4719913.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![ethyl 4-{[(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino}benzoate](/img/structure/B4719923.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)